molecular formula C13H14N4O B11962948 2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-3-pyridinylmethylidene]acetohydrazide

2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-3-pyridinylmethylidene]acetohydrazide

Cat. No.: B11962948
M. Wt: 242.28 g/mol
InChI Key: KMTHUFJNDWEDQA-XNTDXEJSSA-N
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Description

2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-3-pyridinylmethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrole ring and a pyridine ring, connected through an acetohydrazide linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-3-pyridinylmethylidene]acetohydrazide typically involves the condensation of 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide with pyridine-3-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-3-pyridinylmethylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction could produce various hydrazine derivatives.

Scientific Research Applications

2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-3-pyridinylmethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-3-pyridinylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide: A precursor in the synthesis of the target compound.

    Pyridine-3-carbaldehyde: Another precursor used in the synthesis.

    N’-[(E)-3-pyridinylmethylidene]acetohydrazide: A structurally similar compound with different functional groups.

Uniqueness

2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-3-pyridinylmethylidene]acetohydrazide is unique due to its combination of a pyrrole and pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

2-(1-methylpyrrol-2-yl)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C13H14N4O/c1-17-7-3-5-12(17)8-13(18)16-15-10-11-4-2-6-14-9-11/h2-7,9-10H,8H2,1H3,(H,16,18)/b15-10+

InChI Key

KMTHUFJNDWEDQA-XNTDXEJSSA-N

Isomeric SMILES

CN1C=CC=C1CC(=O)N/N=C/C2=CN=CC=C2

Canonical SMILES

CN1C=CC=C1CC(=O)NN=CC2=CN=CC=C2

Origin of Product

United States

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